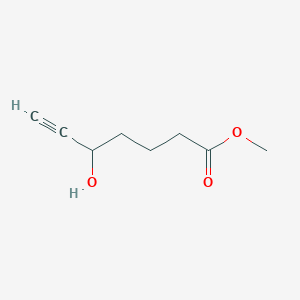

Methyl 5-hydroxyhept-6-ynoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

120657-22-9 |

|---|---|

Molecular Formula |

C8H12O3 |

Molecular Weight |

156.18 g/mol |

IUPAC Name |

methyl 5-hydroxyhept-6-ynoate |

InChI |

InChI=1S/C8H12O3/c1-3-7(9)5-4-6-8(10)11-2/h1,7,9H,4-6H2,2H3 |

InChI Key |

GVKOYHNCWNATOZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCC(C#C)O |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 5 Hydroxyhept 6 Ynoate and Its Stereoisomers

Classical Chemical Synthesis Approaches to Methyl 5-hydroxyhept-6-ynoate

Classical synthesis provides fundamental pathways to the molecular framework of this compound. These methods are often robust and can be scaled up, though they may not offer control over the stereochemistry at the C5 hydroxyl group, leading to a racemic mixture of (R)- and (S)-enantiomers.

Racemic Synthesis Strategies (e.g., involving nucleophilic addition to aldehydes)

A common and straightforward method for the racemic synthesis of propargylic alcohols like this compound involves the nucleophilic addition of an acetylide to an aldehyde. In this approach, a suitable terminal alkyne is deprotonated with a strong base to form a metal acetylide, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde.

For the synthesis of this compound, this would typically involve the reaction of the lithium or magnesium salt of acetylene (B1199291) with methyl 5-oxopentanoate (B1240814). The reaction is generally carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures to control reactivity. A subsequent aqueous workup protonates the resulting alkoxide to yield the desired racemic alcohol.

Table 1: Reagents for Racemic Synthesis via Nucleophilic Addition

| Step | Reagents and Conditions | Purpose |

| Acetylide Formation | n-Butyllithium (n-BuLi) or Grignard reagent (e.g., EtMgBr) in THF, low temperature | Deprotonation of a terminal alkyne to generate the nucleophile. |

| Nucleophilic Addition | Methyl 5-oxopentanoate in THF | Reaction of the acetylide with the aldehyde to form a new carbon-carbon bond. |

| Workup | Aqueous solution (e.g., NH4Cl) | Protonation of the alkoxide to yield the final alcohol. |

This method is highly versatile and can be adapted for a wide range of aldehydes and alkynes.

Linear and Convergent Synthetic Pathways

The synthesis of a complex molecule like this compound can be designed using either a linear or a convergent approach.

Table 2: Comparison of Linear and Convergent Synthesis

| Aspect | Linear Synthesis | Convergent Synthesis |

| Strategy | Step-by-step assembly from a single starting material. | Independent synthesis of fragments followed by coupling. |

| Efficiency | Overall yield can be low for multi-step syntheses. | Generally higher overall yields for complex molecules. |

| Time | Can be time-consuming due to the sequential nature. | Allows for parallel work, potentially saving time. |

Utilization of Ortho Ester Protecting Groups in Alkylation Reactions

In multi-step syntheses, it is often necessary to protect reactive functional groups to prevent them from interfering with subsequent reactions. The hydroxyl group in a precursor to this compound is a prime candidate for protection. Ortho esters serve as effective protecting groups for carboxylic acids and can be used in strategies leading to the target molecule.

While not a direct protection of the hydroxyl group that becomes the C5-OH, ortho esters can be used to mask a carboxylic acid functionality in a precursor. For instance, a synthetic intermediate with a carboxylic acid could be protected as an ortho ester. This protected intermediate could then undergo a series of reactions, including the formation of the propargyl alcohol moiety. The ortho ester is stable to many reaction conditions, including those involving strong bases and nucleophiles. Deprotection is typically achieved under mild acidic conditions to regenerate the carboxylic acid, which can then be esterified to the methyl ester.

Preparative Routes from Lactone Precursors

Lactones, which are cyclic esters, can serve as valuable precursors for the synthesis of hydroxy esters like this compound. A synthetic strategy could involve the nucleophilic ring-opening of a suitable δ-lactone.

For example, the reaction of a δ-lactone with a metal acetylide could potentially lead to the formation of a keto-alkyne, which could then be reduced to the desired hydroxy-alkyne. Alternatively, the lactone could be reduced to the corresponding diol, followed by selective oxidation and subsequent introduction of the alkyne functionality. Biocatalytic methods are also available for the synthesis of lactones, which can then be used as starting materials for chemical synthesis. The intramolecular cyclization of a hydroxy acid can also lead to a lactone, a reaction that can be reversible under certain conditions.

Conversion from Methyl 5-oxohept-6-enoate

A plausible synthetic route to this compound could involve the conversion of a related α,β-unsaturated ketone, Methyl 5-oxohept-6-enoate. This precursor could potentially be synthesized and then transformed into the target molecule. The conversion would necessitate two key transformations: the reduction of the ketone at the C5 position to a hydroxyl group and the conversion of the C6-C7 double bond to a triple bond.

The reduction of the ketone can be achieved using various reducing agents. For a racemic synthesis, sodium borohydride (B1222165) (NaBH₄) is a common and effective choice. The presence of cerium(III) chloride with NaBH₄ can enhance the selectivity for 1,2-reduction of α,β-unsaturated ketones.

The conversion of the alkene to an alkyne is a more complex transformation that would likely involve a two-step process of halogenation of the double bond followed by a double dehydrohalogenation reaction using a strong base.

Stereoselective Synthesis of this compound Enantiomers

The C5 hydroxyl group in this compound is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-Methyl 5-hydroxyhept-6-ynoate and (S)-Methyl 5-hydroxyhept-6-ynoate. Stereoselective synthesis aims to produce a single enantiomer in high purity.

The asymmetric addition of terminal alkynes to aldehydes is a powerful method for the synthesis of chiral propargylic alcohols. This can be achieved using chiral catalysts or chiral auxiliaries that control the stereochemical outcome of the reaction.

One notable method is the Carreira synthesis of propargylic alcohols, which utilizes a zinc triflate and a chiral amino alcohol ligand, such as (+)-N-methylephedrine, to catalyze the enantioselective addition of a terminal alkyne to an aldehyde. This method is known for its operational simplicity and high enantioselectivities.

Enzymatic methods also provide an excellent route to enantiomerically pure propargylic alcohols. Alcohol dehydrogenases (ADHs) can selectively reduce a prochiral ketone to a single enantiomer of the corresponding alcohol. For example, the ketone precursor to this compound could be subjected to enzymatic reduction using either an (R)-selective or an (S)-selective ADH to yield the desired enantiomer of the final product.

Table 3: Methods for Stereoselective Synthesis of Propargylic Alcohols

| Method | Chiral Source | Typical Reagents/Enzymes | Outcome |

| Asymmetric Alkynylation | Chiral Ligand | Zn(OTf)₂, (+)-N-methylephedrine | Enantiomerically enriched propargylic alcohol. |

| Enzymatic Reduction | Alcohol Dehydrogenase (ADH) | (R)- or (S)-selective ADH, cofactor (e.g., NADPH) | Single enantiomer of the propargylic alcohol. |

Biocatalytic Approaches for Enantiomeric Enrichment and Asymmetric Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, particularly lipases, esterases, and alcohol dehydrogenases, are employed for the synthesis of chiral molecules due to their high enantio- and regioselectivity under mild reaction conditions.

Enzymatic kinetic resolution (EKR) is a widely used technique for the separation of enantiomers from a racemic mixture. This method relies on the differential rate of reaction of two enantiomers with an enzyme, typically a lipase (B570770) or an esterase, to afford an enantioenriched substrate and product. In the context of this compound, this would involve the enantioselective acylation of the racemic alcohol or the hydrolysis of its corresponding racemic ester.

Lipases are the most commonly employed enzymes for such resolutions due to their broad substrate scope, stability in organic solvents, and commercial availability. Commonly used lipases include those from Candida antarctica (CAL-A and CAL-B), Pseudomonas cepacia (PCL), and Pseudomonas fluorescens. acs.orgnih.govrsc.org The choice of lipase can significantly influence the enantioselectivity of the resolution. For instance, in the resolution of various secondary alcohols, Novozym 435 (an immobilized form of CAL-B) has shown high selectivity. mdpi.com

The general strategy for a lipase-catalyzed kinetic resolution of racemic this compound would involve the selective acylation of one enantiomer, leaving the other unreacted. The success of the resolution is quantified by the enantiomeric ratio (E), where a high E value indicates excellent selectivity. While specific studies on the enzymatic kinetic resolution of this compound are not extensively documented in the reviewed literature, the principles of EKR of secondary alcohols are well-established. For example, the kinetic resolution of racemic 1-phenylethanol (B42297) using immobilized Candida antarctica lipase B has been extensively studied, demonstrating the feasibility of obtaining high enantiomeric excess for both the resulting ester and the unreacted alcohol. nih.govmdpi.comsemanticscholar.org

Table 1: Common Lipases Used in Kinetic Resolutions and Their General Characteristics

| Lipase | Source Organism | Common Form | General Characteristics |

|---|---|---|---|

| CAL-B | Candida antarctica | Immobilized (e.g., Novozym 435) | High enantioselectivity for a broad range of substrates, good stability. mdpi.com |

| PCL | Pseudomonas cepacia | Immobilized or free | Effective for the resolution of various alcohols and esters. rsc.org |

| CAL-A | Candida antarctica | Immobilized or free | Complements CAL-B in selectivity for certain substrates. researchgate.net |

| CRL | Candida rugosa | Free or immobilized | Widely used, but can exhibit lower enantioselectivity for some substrates. mdpi.com |

Asymmetric biocatalytic reduction of a prochiral ketone precursor, methyl 5-oxohept-6-ynoate, represents a more direct and atom-economical approach to enantiomerically pure this compound. This transformation is typically achieved using alcohol dehydrogenases (ADHs), which are oxidoreductases that catalyze the reduction of ketones to alcohols with high stereoselectivity. nih.govtudelft.nl ADHs utilize cofactors, such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH), as a source of hydride. tudelft.nl

A study on the synthesis of the closely related analog, ethyl 5-hydroxyhept-6-enoate, provides valuable insights into the potential of ADHs for the synthesis of the target compound. scispace.com In this research, a panel of eight different ADHs was screened for the reduction of ethyl 5-oxohept-6-enoate. The stereochemical outcome of the reduction was found to be highly dependent on the specific enzyme used. scispace.com

For instance, the alcohol dehydrogenase from Thermoanaerobacter species (ADH-T) produced the (R)-enantiomer with high conversion and excellent enantiomeric excess (>99% ee). scispace.com Conversely, the ADH from Lactobacillus brevis (ADH-LB) yielded the (S)-enantiomer, also with high enantiomeric excess. scispace.comdigitallibrary.co.in This demonstrates the power of using a selection of ADHs to access either enantiomer of the desired product.

Table 2: Enzymatic Reduction of Ethyl 5-oxohept-6-enoate by Various Alcohol Dehydrogenases

| Enzyme | Source Organism | Product Enantiomer | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| ADH-T | Thermoanaerobacter species | (R) | 95 | >99 |

| ADH-LB | Lactobacillus brevis | (S) | 94 | >99 |

| ADH-RS1 | Rhodococcus species | (R) | 85 | >99 |

Data adapted from a study on the synthesis of ethyl 5-hydroxyhept-6-enoate. scispace.com

The efficiency and selectivity of biocatalytic processes are highly dependent on the reaction conditions. Therefore, process optimization is a critical step in developing a viable synthetic route. Key parameters that are typically optimized include the choice of enzyme, solvent, acyl donor (for kinetic resolutions), temperature, and reaction time. nih.gov

Enzyme Selection: As demonstrated in the asymmetric reduction of ethyl 5-oxohept-6-enoate, the choice of enzyme is paramount for achieving the desired stereoselectivity. scispace.com Screening a library of enzymes is a common starting point.

Solvent: The choice of solvent can significantly impact enzyme activity and stability. mdpi.com For lipase-catalyzed resolutions, organic solvents are often used to solubilize the substrates. For ADH-catalyzed reductions, aqueous buffer systems, sometimes with a co-solvent to aid substrate solubility, are typical.

Acyl Donor: In enzymatic kinetic resolutions involving acylation, the nature of the acyl donor (e.g., vinyl acetate, isopropenyl acetate) can affect the reaction rate and enantioselectivity. nih.gov

Temperature: Enzyme activity is temperature-dependent, with an optimal temperature for each enzyme. However, higher temperatures can lead to enzyme denaturation and reduced stability. nih.gov A balance must be found between reaction rate and enzyme longevity.

Reaction Time: Monitoring the reaction over time is necessary to determine the point of optimal conversion and enantiomeric excess, particularly in kinetic resolutions where prolonged reaction times can lead to a decrease in the enantiomeric purity of the product.

For the synthesis of this compound, these parameters would need to be systematically varied to achieve the highest possible yield and enantiomeric purity.

Asymmetric Organocatalysis and Transition Metal Catalysis in this compound and Analog Synthesis

In addition to biocatalysis, asymmetric organocatalysis and transition metal catalysis are powerful tools for the enantioselective synthesis of chiral molecules, including propargyl alcohols like this compound.

The development of chiral catalysts is at the heart of asymmetric synthesis. These catalysts create a chiral environment around the reacting molecules, directing the formation of one enantiomer over the other.

Organocatalysis: Chiral organocatalysts are small organic molecules that can catalyze reactions with high enantioselectivity. For the synthesis of propargyl alcohols, chiral prolinol derivatives have been used to catalyze the formal alkynylation of α,β-unsaturated aldehydes. acs.orgnih.gov Chiral N-triflyl phosphoramides have also been shown to be effective for the alkenylation of propargyl alcohols. researchgate.net

Transition Metal Catalysis: Chiral complexes of transition metals such as zinc, indium, copper, and ruthenium are widely used for the asymmetric synthesis of propargyl alcohols. nih.govorganic-chemistry.orgacs.orgthieme-connect.com The chiral ligand, which coordinates to the metal center, is responsible for inducing asymmetry. Examples of effective chiral ligands include BINOL (1,1'-bi-2-naphthol) and ProPhenol. nih.govorganic-chemistry.org The combination of a metal salt (e.g., Zn(OTf)2) and a chiral ligand (e.g., (+)-N-methylephedrine) can create a highly effective catalyst for the enantioselective addition of terminal alkynes to aldehydes. organic-chemistry.org

The key step in the asymmetric synthesis of this compound is the stereoselective formation of the C-5 stereocenter. A common and effective strategy is the asymmetric addition of a terminal alkyne to a prochiral aldehyde. In the context of the target molecule, this would involve the addition of lithium acetylide to methyl 5-oxopentanoate.

This transformation can be catalyzed by various chiral catalysts:

Zinc-ProPhenol Catalyzed Alkyne Addition: The combination of a dialkylzinc reagent and the ProPhenol ligand has been shown to be a practical and general method for the enantioselective alkynylation of a wide range of aldehydes, affording chiral propargyl alcohols in high yields and enantioselectivities. nih.gov

Indium(III)-BINOL Catalyzed Alkynylation: A catalytic system comprising In(III) and BINOL can effectively catalyze the asymmetric alkynylation of aldehydes, benefiting from the bifunctional nature of the catalyst which activates both the alkyne and the aldehyde. organic-chemistry.org

Copper-Catalyzed Propargylic Substitution: Chiral copper complexes can be used to catalyze the enantioselective propargylic substitution of propargylic alcohol derivatives with various nucleophiles, providing another route to chiral propargyl structures. thieme-connect.com

These methods offer a powerful and versatile toolkit for the stereoselective synthesis of this compound and its analogs, providing access to enantiomerically enriched compounds for various applications.

Cross-Metathesis and Related Olefin Transformations

While cross-metathesis is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon double bonds, a review of the current scientific literature does not indicate its direct application as a key step in established synthetic routes for this compound. This is likely due to the structural features of the target molecule, which contains a terminal alkyne rather than an alkene, the primary functional group involved in olefin metathesis reactions.

Retrosynthetic Analysis and Key Intermediates for this compound

A logical retrosynthetic analysis of this compound identifies the primary disconnection at the C5-C6 bond. This bond can be formed through the nucleophilic addition of an acetylide to a carbonyl group. This disconnection strategy reveals two key intermediates: an electrophilic carbonyl-containing fragment and a nucleophilic acetylide fragment.

Specifically, the retrosynthetic breakdown is as follows:

Target Molecule: this compound

Disconnection: C5-C6 bond

Key Intermediates:

Methyl 5-oxopentanoate (an aldehyde) : This serves as the electrophilic partner.

Lithium acetylide (derived from acetylene) : This acts as the nucleophilic partner.

This retrosynthetic pathway is chemically sound as the addition of acetylide anions to aldehydes is a fundamental and widely utilized reaction in organic synthesis for the formation of propargyl alcohols. libretexts.orgmasterorganicchemistry.comchadsprep.com

Synthesis of Key Intermediates:

The successful synthesis of this compound via this strategy hinges on the preparation of the key intermediates.

Methyl 5-oxopentanoate: This aldehyde can be synthesized from various commercially available starting materials. One common approach involves the oxidation of a corresponding primary alcohol, or the reduction of a suitable carboxylic acid derivative.

Lithium Acetylide: This strong nucleophile is typically prepared in situ by the deprotonation of acetylene gas with a strong base, such as n-butyllithium, in an aprotic solvent like tetrahydrofuran (THF) at low temperatures. nih.govorgsyn.org The acidity of the terminal alkyne proton (pKa ≈ 25) allows for its facile removal by a sufficiently strong base. libretexts.org

Forward Synthesis:

The forward synthesis involves the reaction of the two key intermediates. The lithium acetylide, prepared in situ, is added to a solution of methyl 5-oxopentanoate. This nucleophilic addition reaction proceeds at the carbonyl carbon of the aldehyde, leading to the formation of a lithium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the desired product, this compound, which is a secondary propargyl alcohol.

The reaction is typically carried out at low temperatures (e.g., -78 °C) to control the reactivity of the organolithium reagent and minimize side reactions. nih.gov

Stereoisomers:

The addition of the achiral lithium acetylide to the prochiral aldehyde center of methyl 5-oxopentanoate results in the formation of a racemic mixture of (R)- and (S)-Methyl 5-hydroxyhept-6-ynoate. The synthesis of specific stereoisomers would necessitate the use of chiral reagents or catalysts to induce facial selectivity during the acetylide addition. Enantioselective alkyne additions to aldehydes have been developed using chiral ligands and metal catalysts, which could potentially be applied to achieve a stereoselective synthesis of the desired enantiomer of this compound. nih.gov

Interactive Data Table: Key Intermediates and Reagents

| Compound Name | Role in Synthesis | Chemical Formula | Molar Mass ( g/mol ) |

| This compound | Target Molecule | C₈H₁₂O₃ | 156.18 |

| Methyl 5-oxopentanoate | Key Intermediate (Electrophile) | C₆H₁₀O₃ | 130.14 |

| Acetylene | Precursor to Key Intermediate | C₂H₂ | 26.04 |

| n-Butyllithium | Reagent (Strong Base) | C₄H₉Li | 64.06 |

| Lithium Acetylide | Key Intermediate (Nucleophile) | C₂HLi | 31.97 |

Chemical Transformations and Reactivity of Methyl 5 Hydroxyhept 6 Ynoate

Functional Group Interconversions of the Hydroxyl and Alkyne Moieties

The hydroxyl and terminal alkyne groups in Methyl 5-hydroxyhept-6-ynoate are amenable to a variety of functional group interconversions, which are fundamental transformations in synthetic organic chemistry.

The secondary hydroxyl group can be converted to other functional groups through several methods. For instance, it can be transformed into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base like pyridine. These sulfonates are then susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functionalities.

The terminal alkyne can also be transformed. For example, hydration of the terminal alkyne, typically catalyzed by mercury salts in acidic media, would yield a methyl ketone at the C6 position. Alternatively, hydroboration-oxidation of the terminal alkyne would lead to the corresponding aldehyde at the terminal carbon.

| Transformation | Reagents and Conditions | Product Functional Group |

| Hydroxyl to Tosylate | p-Toluenesulfonyl chloride, pyridine | O-Tosyl |

| Hydroxyl to Mesylate | Methanesulfonyl chloride, triethylamine | O-Mesyl |

| Alkyne to Methyl Ketone | HgSO₄, H₂SO₄, H₂O | Ketone |

| Alkyne to Aldehyde | 1. Disiamylborane or 9-BBN; 2. H₂O₂, NaOH | Aldehyde |

Alkylation and Carbon-Carbon Bond Forming Reactions

The terminal alkyne of this compound provides a reactive handle for various carbon-carbon bond-forming reactions, most notably through the formation of a metal acetylide.

Deprotonation of the terminal alkyne with a strong base, such as n-butyllithium or a Grignard reagent, generates a potent nucleophile. This acetylide can then react with a variety of electrophiles, such as alkyl halides, epoxides, and carbonyl compounds, to form a new carbon-carbon bond at the terminus of the alkyne.

A prominent example of a carbon-carbon bond-forming reaction involving this substrate is the Sonogashira coupling. This palladium-catalyzed cross-coupling reaction between the terminal alkyne of this compound and aryl or vinyl halides is a powerful method for the synthesis of complex molecules. For instance, it has been utilized in the synthesis of leukotriene B3 analogues, where the alkyne is coupled with a vinyl iodide.

Table of Sonogashira Coupling Examples:

| Alkyne | Coupling Partner | Catalyst System | Product |

|---|

Oxidation and Reduction Pathways

The functional groups of this compound can be selectively oxidized or reduced.

The secondary alcohol can be oxidized to a ketone using a variety of reagents. Mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane will selectively convert the alcohol to the corresponding ketone without affecting the alkyne or ester functionalities.

The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reduction would also likely reduce the ketone if the alcohol has been previously oxidized. Selective reduction of the ester in the presence of the alkyne and secondary alcohol can be challenging but may be achieved with specific reagents under carefully controlled conditions.

The alkyne can be reduced to either an alkene or an alkane. Catalytic hydrogenation with Lindlar's catalyst will yield the cis-alkene, while dissolving metal reduction (e.g., Na in liquid NH₃) will produce the trans-alkene. libretexts.orgopenstax.org Complete hydrogenation to the corresponding alkane can be achieved using a more active catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere. libretexts.orgopenstax.org

Summary of Oxidation and Reduction Reactions:

| Functional Group | Transformation | Reagents | Product Functional Group |

|---|---|---|---|

| Secondary Alcohol | Oxidation | PCC or Dess-Martin periodinane | Ketone |

| Methyl Ester | Reduction | LiAlH₄ | Primary Alcohol |

| Alkyne | Partial Reduction (cis) | H₂, Lindlar's Catalyst | cis-Alkene |

| Alkyne | Partial Reduction (trans) | Na, NH₃(l) | trans-Alkene |

Cyclization Reactions and Annulation Strategies

The presence of both a hydroxyl group and an alkyne in a flexible chain allows for various intramolecular cyclization reactions to form heterocyclic compounds.

Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide, which can then attack the alkyne in an intramolecular fashion. The regioselectivity of this cyclization (i.e., exo- vs. endo-dig) would depend on the reaction conditions and the length of the tether between the nucleophile and the alkyne. For this compound, a 6-endo-dig cyclization to form a six-membered ring or a 5-exo-dig cyclization to form a five-membered ring are possibilities.

Acid-catalyzed cyclization is also a plausible pathway. Protonation of the alkyne could lead to a vinyl cation, which could then be trapped by the internal hydroxyl nucleophile.

Furthermore, the bifunctional nature of this molecule makes it a suitable precursor for annulation strategies. For example, after conversion of the alkyne to an enone, an intramolecular Michael addition of the hydroxyl group could lead to the formation of a cyclic ether.

Derivatization Strategies for Enhanced Synthetic Utility

To enhance its synthetic utility or to protect one of the reactive sites, the functional groups of this compound can be derivatized.

The most common derivatization of the secondary alcohol is silylation. Reaction with a silyl (B83357) halide, such as tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl), in the presence of a base like imidazole, provides a silyl ether. Silyl ethers are robust protecting groups that are stable to a wide range of reaction conditions but can be easily removed when needed. This protection strategy allows for selective reactions at the alkyne or ester functionalities without interference from the hydroxyl group.

The terminal alkyne can also be "protected" or derivatized. For instance, reaction with a trialkylsilyl halide, such as trimethylsilyl chloride (TMSCl), after deprotonation of the alkyne, yields a silyl-protected alkyne. This can be useful to prevent unwanted reactions of the acidic acetylenic proton.

Common Derivatization Reactions:

| Functional Group | Reagent | Protecting Group |

|---|---|---|

| Secondary Alcohol | TBDMSCl, Imidazole | tert-Butyldimethylsilyl (TBDMS) ether |

| Secondary Alcohol | TIPSCl, Imidazole | Triisopropylsilyl (TIPS) ether |

Applications of Methyl 5 Hydroxyhept 6 Ynoate As a Key Chiral Building Block in Complex Molecule Synthesis

A Key Intermediate in the Total Synthesis of Bioactive Molecules and Natural Products

The strategic importance of Methyl 5-hydroxyhept-6-ynoate is evident in its application as a versatile intermediate for constructing a wide range of natural products and bioactive compounds. Its inherent chirality and functional group array allow for the efficient and stereocontrolled assembly of complex molecular frameworks.

Intermediate in Goniothalamine and Argentilactone Synthesis

While direct synthetic routes employing this compound for the synthesis of Goniothalamine and Argentilactone are not extensively documented in publicly available literature, the structural motifs present in this chiral building block are highly relevant to the core structures of these natural products. Both Goniothalamine and Argentilactone are α,β-unsaturated δ-lactones. The synthesis of such lactones can be achieved through various methods, including the cyclization of appropriate hydroxy-alkynoic acid precursors. The carbon backbone and the stereocenter of this compound could theoretically be elaborated to construct these target molecules.

Precursor to Pheromones (e.g., buibuilactone, japonilure, 4-hexanolide)

The synthesis of various insect pheromones, which often feature chiral lactone or alcohol functionalities, represents another area where this compound could serve as a valuable precursor. For instance, the synthesis of (R)-(+)-4-hexanolide, a pheromone, has been achieved through various synthetic strategies often involving chiral starting materials. Although specific syntheses starting from this compound are not prominently reported, its structure contains the necessary functional groups that could be transformed into the target pheromones through established synthetic methodologies. Similarly, the synthesis of buibuilactone and japonilure, which also possess chiral centers and lactone rings, could potentially be envisioned starting from this versatile building block.

Application in Prostaglandin (B15479496) and Leukotriene Analog Synthesis

Prostaglandins and leukotrienes are potent lipid mediators with a wide range of physiological functions. Their complex structures, characterized by a five-membered ring and two side chains with specific stereochemistry, have made them challenging targets for organic synthesis. Chiral alkynes are valuable precursors in many synthetic routes to prostaglandins. While the direct use of this compound in the synthesis of specific prostaglandin or leukotriene analogs is not explicitly detailed in readily available scientific literature, its structural features align with the retrosynthetic analysis of these molecules. The terminal alkyne can be used for carbon-carbon bond formation to introduce one of the side chains, while the chiral alcohol can direct the stereochemistry of subsequent transformations.

Contribution to Isoprostane Synthesis

Isoprostanes are a family of prostaglandin-like compounds formed in vivo from the free radical-catalyzed peroxidation of essential fatty acids. They are considered reliable markers of oxidative stress. The total synthesis of specific isoprostane isomers is crucial for studying their biological activity. While a direct link to this compound is not established in the literature, the synthesis of isoprostanes often involves the construction of a cyclopentane (B165970) ring with two side chains, a process where a chiral building block with appropriate functionality could be highly beneficial.

Use in the Synthesis of Other Complex Natural Product Scaffolds (e.g., eremophilan carbolactones, macrolactins)

The utility of this compound extends to the synthesis of other complex natural products. For instance, the macrolactins are a class of 24-membered macrolides with significant biological activities. Their synthesis is a formidable challenge in organic chemistry. Although a direct application of this compound in a completed total synthesis of a macrolactin is not reported, the structural subunit of a hydroxy-alkynoate is a recurring motif in the retrosynthetic analysis of such large ring systems. Similarly, the synthesis of eremophilan carbolactones, a class of sesquiterpenoids, could potentially utilize this chiral building block to install key stereocenters and functional groups.

Development of Pharmaceutical Intermediates and Advanced Synthetic Scaffolds

Beyond its role in the total synthesis of natural products, this compound is a valuable starting material for the development of novel pharmaceutical intermediates and advanced synthetic scaffolds. nih.gov The presence of multiple reactive functional groups allows for a variety of chemical transformations, leading to a diverse range of chiral molecules with potential therapeutic applications.

The alkyne group can participate in a wide range of reactions, including click chemistry, metal-catalyzed cross-coupling reactions, and hydration to form ketones. The secondary alcohol can be oxidized, protected, or used as a handle for further functionalization. The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. This versatility makes this compound an attractive platform for the construction of molecular libraries for drug discovery and for the synthesis of complex, non-natural molecules with tailored properties. The development of synthetic routes that leverage the unique reactivity of this chiral building block will undoubtedly continue to be an active area of research in the field of organic and medicinal chemistry.

Advanced Spectroscopic Characterization and Computational Studies of Methyl 5 Hydroxyhept 6 Ynoate

Elucidation of Stereochemistry and Conformation via Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR, 2D NMR techniques)

A complete NMR analysis would be crucial for the structural elucidation of Methyl 5-hydroxyhept-6-ynoate.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment. The chemical shifts, splitting patterns (multiplicity), and coupling constants (J-values) would provide information about the connectivity of the protons. For instance, the methoxy (B1213986) group protons (-OCH₃) would appear as a singlet, while the protons on the carbon chain would exhibit more complex splitting patterns due to coupling with neighboring protons. The terminal alkyne proton (-C≡CH) would likely appear as a doublet due to coupling with the proton on the adjacent carbon.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts would indicate the electronic environment of each carbon. For example, the carbonyl carbon of the ester group would have a characteristic downfield shift. The sp-hybridized carbons of the alkyne would also have distinct chemical shifts.

2D NMR Techniques: To unambiguously assign all proton and carbon signals and to determine the stereochemistry, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, helping to establish the proton-proton connectivity along the carbon backbone. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons, which is essential for determining the relative stereochemistry and preferred conformation of the molecule in solution.

Structural Confirmation using High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to determine the exact mass of this compound with high precision. This would allow for the confirmation of its elemental formula (C₈H₁₂O₃). The fragmentation pattern observed in the mass spectrum would provide further structural information, as the molecule would break apart in a predictable manner upon ionization.

Vibrational Spectroscopy (Infrared, IR) for Functional Group Analysis

Infrared spectroscopy would be utilized to identify the key functional groups present in this compound. The IR spectrum would be expected to show characteristic absorption bands for:

O-H stretch: A broad band indicating the presence of the hydroxyl group.

C=O stretch: A strong, sharp band characteristic of the ester carbonyl group.

C≡C-H stretch: A sharp band indicating the terminal alkyne C-H bond.

C≡C stretch: A weaker band for the carbon-carbon triple bond.

C-O stretch: Bands associated with the ester linkage.

C-H stretches: Bands for the sp³-hybridized carbons in the chain.

X-ray Crystallography for Solid-State Structure Determination (for related compounds/derivatives)

Since obtaining suitable crystals of this compound itself might be challenging, X-ray crystallography could be performed on a crystalline derivative. This technique would provide a definitive three-dimensional structure of the molecule in the solid state, including precise bond lengths, bond angles, and the absolute stereochemistry if a chiral derivative is used. This information is invaluable for understanding the molecule's conformation and intermolecular interactions in the crystalline lattice.

Computational Chemistry for Mechanistic Insights and Predictive Modeling

Density Functional Theory (DFT) Calculations on Related Structures and Reaction Pathways

DFT calculations would be a powerful tool to complement the experimental data. By performing calculations on this compound and related structures, it would be possible to:

Predict NMR chemical shifts: Theoretical calculations of NMR parameters can aid in the assignment of complex experimental spectra.

Determine stable conformations: DFT can be used to calculate the energies of different possible conformations of the molecule, identifying the most stable arrangement of atoms.

Model reaction pathways: For reactions involving this compound, DFT can be used to calculate the energies of reactants, transition states, and products, providing insights into the reaction mechanism and stereoselectivity. nih.gov

Theoretical Studies on Electronic Structure and Reactivity

Further computational studies would focus on the electronic properties of this compound to understand its reactivity. These studies could include:

Molecular Orbital Analysis: Examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's nucleophilic and electrophilic sites.

Electrostatic Potential Mapping: This would visualize the electron density distribution, highlighting regions of positive and negative charge, which are important for predicting intermolecular interactions and sites of chemical attack. The high reactivity of terminal alkynes is a subject of interest in such studies. mdpi.com

Conformational Analysis through Computational Methods

The conformational landscape of this compound is primarily dictated by the rotational freedom around its single bonds. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for exploring the potential energy surface of such flexible molecules to identify stable conformers and understand the factors governing their relative energies. While specific computational studies on this compound are not extensively available in the literature, the conformational preferences can be predicted based on well-established principles and computational studies of analogous acyclic molecules containing hydroxyl, ester, and alkyne functionalities.

A primary stabilizing interaction in this compound is the potential for intramolecular hydrogen bonding between the hydroxyl group at C5 and the ester group's carbonyl oxygen. This interaction would lead to a pseudo-cyclic arrangement, significantly lowering the energy of the conformer in which it occurs. The optimal geometry for such a hydrogen bond would influence the torsion angles around the C-C backbone.

Computational studies on similar γ-hydroxy esters have shown that conformers allowing for intramolecular hydrogen bonding are generally the most stable. The strength of this interaction depends on the distance and angle between the hydroxyl proton and the carbonyl oxygen.

To illustrate the expected energetic differences between conformers, a hypothetical set of relative energies for plausible conformers of this compound, based on typical values from computational studies of similar molecules, is presented below. These conformers would be generated by systematic rotation around the key single bonds, followed by geometry optimization to find the local energy minima.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (H-O-C5-C4) (°) | Dihedral Angle (O-C5-C4-C3) (°) | Relative Energy (kcal/mol) | Key Feature |

| A | 180 (anti) | 60 (gauche) | 0.00 | Intramolecular H-bond |

| B | 60 (gauche) | 180 (anti) | 1.5 | Weak H-bond interaction |

| C | 180 (anti) | 180 (anti) | 2.8 | Extended, no H-bond |

| D | 60 (gauche) | 60 (gauche) | 4.2 | Steric hindrance |

Note: The data in this table is illustrative and based on general principles of conformational analysis for similar molecules. It does not represent experimentally or computationally verified data for this compound.

In addition to intramolecular hydrogen bonding, the orientation of the terminal alkyne group also plays a role in determining conformational stability. The linear geometry of the alkyne group is rigid, but its orientation relative to the rest of the molecule can influence steric interactions. Computational models would seek to minimize steric clashes between the alkyne and other bulky groups.

The ester group itself has a preference for a planar conformation due to resonance stabilization. The two main conformations are s-trans and s-cis, referring to the arrangement around the C-O single bond of the ester. For acyclic esters, the s-trans conformer is generally more stable due to reduced steric hindrance.

Future Directions and Emerging Research Avenues for Methyl 5 Hydroxyhept 6 Ynoate

Exploration of Novel Synthetic Pathways and Catalytic Systems

The development of efficient and selective synthetic routes to Methyl 5-hydroxyhept-6-ynoate is a cornerstone for its broader application. While traditional methods exist, future research is anticipated to focus on novel catalytic systems that offer improved yields, stereoselectivity, and milder reaction conditions.

One promising area of exploration is the use of organometallic catalysts for carbon-carbon bond formation. For instance, palladium-copper catalyzed cross-coupling reactions have been noted in the context of this molecule, and further investigation into optimizing these and other transition metal-based systems is warranted. The development of catalysts that can facilitate the direct and enantioselective alkynylation of suitable precursors would represent a significant advancement.

Furthermore, the exploration of flow chemistry in the synthesis of this compound could offer advantages in terms of scalability, safety, and reproducibility. Continuous-flow processes can enable precise control over reaction parameters, potentially leading to higher purity and reduced waste.

| Catalytic System | Potential Advantages | Research Focus |

| Palladium-Copper | High efficiency in C-C bond formation | Ligand design for improved selectivity and turnover |

| Chiral Lewis Acids | Enantioselective synthesis | Development of catalysts for asymmetric alkynylation |

| Gold Catalysis | Mild reaction conditions | Exploration of gold-catalyzed cyclization-addition reactions |

| Flow Chemistry | Scalability, safety, reproducibility | Optimization of reactor design and reaction parameters |

Expanding the Scope of Biocatalytic and Chemoenzymatic Transformations

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. For this compound, the use of enzymes for kinetic resolution has already been demonstrated to produce enantiomerically enriched forms of the compound. Future research is expected to delve deeper into this area, exploring a wider range of enzymes and reaction conditions to achieve even higher enantiomeric excesses and yields.

Lipases are a key class of enzymes that have shown efficacy in the resolution of racemic mixtures of this compound. The immobilization of these enzymes on various supports could enhance their stability and reusability, making the process more economically viable.

Beyond kinetic resolution, the application of other enzyme classes, such as oxidoreductases , could open up new avenues for the functionalization of the hydroxyl group or the alkyne moiety. Chemoenzymatic strategies, which combine the selectivity of biocatalysts with the versatility of chemical reactions, are also a promising area of investigation. This could involve, for example, the enzymatic preparation of a chiral intermediate followed by chemical elaboration to a range of valuable derivatives.

Development of New Derivatives with Tunable Reactivity and Enhanced Functionality

This compound is a valuable precursor for the synthesis of various bioactive molecules. Future research will likely focus on the systematic development of new derivatives with tailored properties. The presence of three distinct functional groups—the hydroxyl, the alkyne, and the ester—provides a rich platform for chemical modification.

Derivatization of the hydroxyl group , for instance through esterification or etherification, can modulate the compound's polarity and biological activity. The alkyne moiety is particularly versatile and can participate in a wide range of reactions, including "click" chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), Sonogashira coupling, and cyclization reactions. These transformations can be used to introduce a diverse array of substituents, leading to libraries of new compounds for biological screening.

The synthesis of natural products and their analogues is a key application. For example, this compound serves as a building block for the synthesis of goniothalamin and argentilactone , both of which exhibit interesting biological activities. It is also a precursor in the synthesis of conformationally restricted analogues of leukotriene B3 , highlighting its potential in the development of new therapeutic agents.

| Functional Group | Potential Modifications | Resulting Functionality |

| Hydroxyl | Esterification, Etherification, Oxidation | Altered polarity, introduction of new pharmacophores |

| Alkyne | Click chemistry, Sonogashira coupling, Cyclization | Conjugation to biomolecules, formation of complex ring systems |

| Ester | Hydrolysis, Amidation, Reduction | Conversion to carboxylic acids, amides, or alcohols for further derivatization |

Advanced Applications in Medicinal Chemistry and Materials Science

The derivatives of this compound hold significant promise in medicinal chemistry . Its role as a precursor to bioactive natural products suggests that novel derivatives could exhibit a range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Future research will involve the synthesis and biological evaluation of these new compounds to identify promising drug candidates.

In the realm of materials science , the alkyne functionality of this compound makes it an attractive monomer for the synthesis of novel polymers. The rigidity of the alkyne unit can impart unique thermal and mechanical properties to the resulting polymers. Furthermore, the hydroxyl group can serve as a site for cross-linking or for the attachment of other functional moieties.

Potential applications in materials science include the development of:

Biodegradable polymers: The ester linkage can be susceptible to hydrolysis, making polymers derived from this monomer potentially biodegradable for applications in medicine and sustainable packaging.

Functional coatings and resins: The reactivity of the alkyne group can be exploited for the development of cross-linked networks with tailored properties.

Drug delivery systems: Polymers incorporating this monomer could be designed to encapsulate and release therapeutic agents in a controlled manner.

The exploration of this compound in these advanced applications is still in its early stages, but the unique combination of functional groups within its structure suggests a bright future for this compound in both the life sciences and materials innovation.

Q & A

Q. What meta-analysis techniques are appropriate for reconciling conflicting results in catalytic efficiency across heterogeneous reaction conditions?

- Methodological Answer : Apply random-effects models to account for variability in catalyst loading, solvents, and temperatures. Subgroup analyses can isolate high-performing conditions (e.g., Pd/C in ethanol). Assess publication bias via funnel plots and Egger’s test .

Methodological Notes

- Literature Search : Use PubMed, SciFinder, and Reaxys with Boolean operators (e.g., "this compound AND synthesis NOT industrial"). Avoid non-peer-reviewed sources .

- Data Validation : Cross-check spectral data with the CCDC database (e.g., 1901024 for analogous structures) and report uncertainties in NMR integration .

- Ethical Compliance : Disclose reagent sources (e.g., Sigma-Aldridge batch numbers) and adhere to IUPAC naming conventions to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.